

Comparative Selectivity of JAK and TYK2 Inhibitors

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Solcitinib

CAS No.: 1206163-45-2

Cat. No.: S543558

[Get Quote](#)

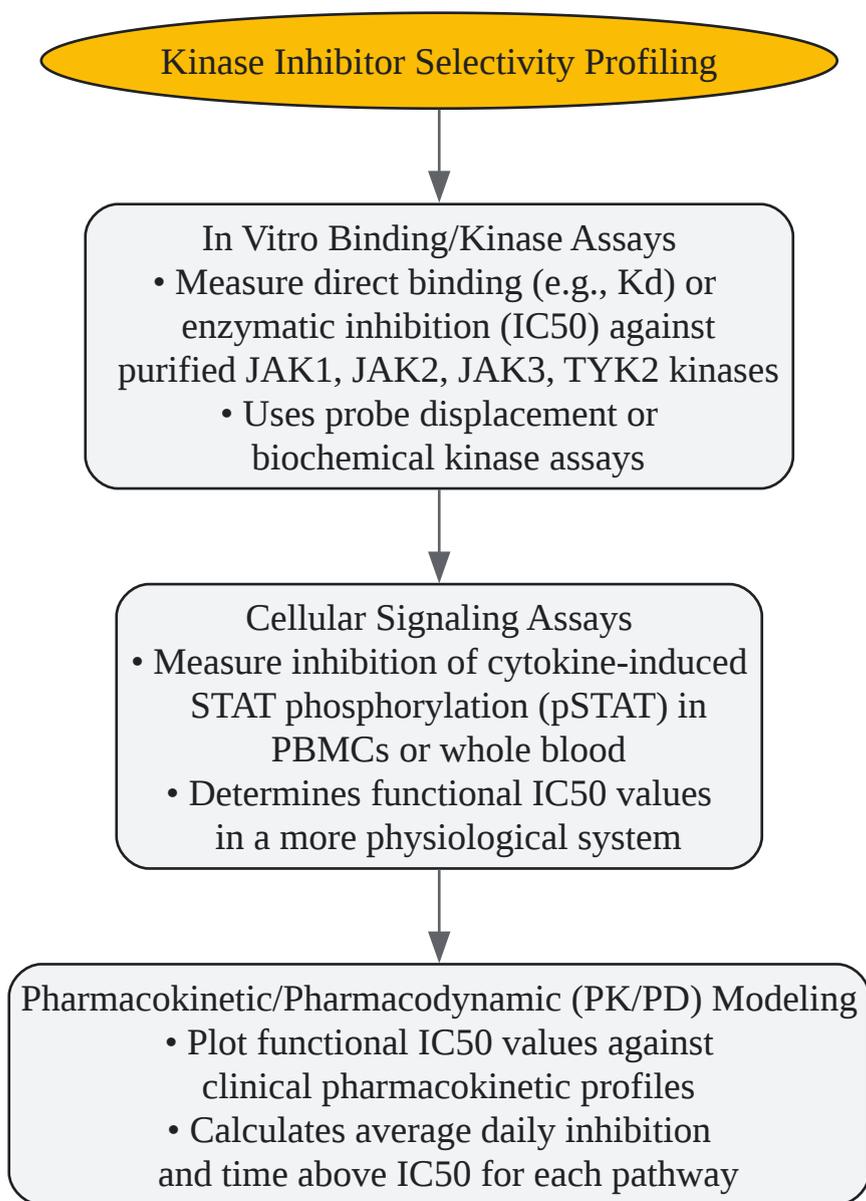
The table below summarizes the selectivity profiles of several clinically relevant inhibitors, illustrating how they are typically characterized.

Inhibitor	Primary Target(s)	Mechanism of Action	Key Selectivity Findings
Deucravacitinib	TYK2	Allosteric inhibitor binding to the pseudokinase (JH2) domain [1] [2] [3].	>100-fold selective for TYK2 over JAK1/JAK3 and >2000-fold selective over JAK2 in cellular assays [2] [3].
Filgotinib	JAK1	ATP-competitive inhibitor binding to the catalytic kinase domain [4].	Demonstrates greater selectivity for JAK1-dependent pathways (e.g., IL-6, IFN α) with less inhibition of JAK2/JAK3-dependent pathways (e.g., IL-2, IL-15) [4].
Upadacitinib	JAK1	ATP-competitive inhibitor [4] [5].	Reported as a selective JAK1 inhibitor; inhibits JAK1-dependent pathways with varying effects on others [4] [5].

Inhibitor	Primary Target(s)	Mechanism of Action	Key Selectivity Findings
Tofacitinib	JAK1, JAK3	ATP-competitive inhibitor [5].	Potent inhibitor of JAK1/3-dependent cytokines (e.g., IL-2, IL-4, IL-15, IL-21) [5].
Baricitinib	JAK1, JAK2	ATP-competitive inhibitor [5].	Selective for JAK1 and JAK2 with moderate activity against TYK2 and significantly less against JAK3 [5].
Ruxolitinib, Fedratinib	JAK2	ATP-competitive inhibitor [6] [7].	Potently inhibits JAK2 but shows variable clinical profiles due to poor JAK family selectivity [6] [7].

Experimental Protocols for Profiling Kinase Selectivity

The selectivity data for the inhibitors listed above are typically generated through a multi-tiered experimental approach. The following workflow outlines the key phases of this characterization process.



[Click to download full resolution via product page](#)

Phase 1: In Vitro Binding and Kinase Assays

These assays measure the direct interaction with and inhibition of purified kinase domains.

- **Methodology:** A common method is a **probe displacement assay** (e.g., for Deucravacitinib) that measures the inhibitor's ability to compete with a binding probe for the target kinase's pseudokinase domain [2]. Alternatively, **biochemical kinase assays** directly measure the inhibition of kinase enzymatic activity [6].

- **Output:** Half-maximal inhibitory concentration (**IC₅₀**) or dissociation constant (**K_d**) values for each JAK family member, which form the basis for initial selectivity ratios [2].

Phase 2: Cellular Signaling Assays

These functional assays assess inhibition in a more physiologically relevant context using human blood cells.

- **Cell Systems:** **Peripheral blood mononuclear cells (PBMCs)** or, more preferably, **whole blood** from healthy donors, as it accounts for plasma protein binding [4] [5].
- **Stimulation & Readout:** Cells are stimulated with specific cytokines that signal through defined JAK pairings (e.g., IL-23 for TYK2/JAK2; IL-2 for JAK1/JAK3). Inhibition is measured by quantifying the reduction of phosphorylated STAT (pSTAT) proteins via **flow cytometry** in specific leukocyte subpopulations (e.g., T-cells, monocytes) [4] [5].
- **Output:** Functional IC₅₀ values for specific cytokine pathways, which can differ from biochemical IC₅₀ due to cellular context [5].

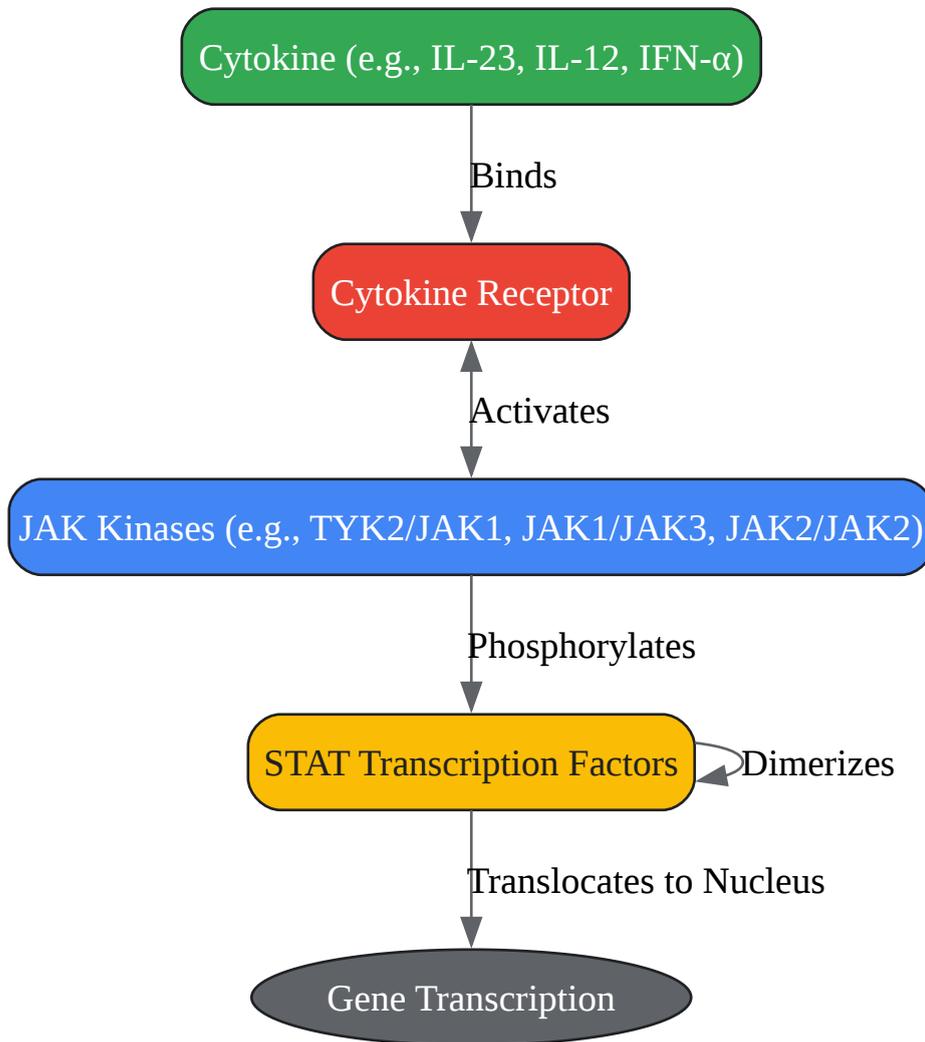
Phase 3: Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling

This critical step translates *in vitro* data to predicted clinical effects.

- **Methodology:** Functional whole blood IC₅₀ values are overlaid with the **clinical plasma exposure profiles** (from phase 2/3 trials) of the drug [2] [3].
- **Output:** Key metrics like **average daily percent inhibition** of each pathway and the **duration of time** plasma concentrations exceed the IC₅₀. This shows the intended and off-target inhibition expected at therapeutic doses [2] [3].

The JAK-STAT Signaling Pathway Context

To interpret selectivity data, it's essential to understand which cytokine pathways are affected by inhibiting different JAKs. The diagram below illustrates the classic JAK-STAT signaling mechanism and examples of cytokines that signal through specific JAK pairings.



[Click to download full resolution via product page](#)

Key cytokine-JAK pairings relevant to selectivity include [4] [8] [5]:

- **JAK1/JAK2:** IFN- γ , IL-6
- **JAK1/JAK3:** IL-2, IL-4, IL-15, IL-21 (critical for lymphocyte function)
- **JAK2/JAK2:** GM-CSF, IL-3, EPO (critical for hematopoiesis)
- **TYK2/JAK1:** IL-12, IL-23, IFN- α/β

How to Proceed with Solcitinib Profiling

Based on the standard practices outlined, you can take the following steps to obtain the data you need:

- **Consult Proprietary Sources:** If **Solcitinib** is an internal or partnered compound, the primary selectivity data will reside in internal research reports or regulatory filings from the developing company.
- **Search for Candidate Codes:** The name "**Solcitinib**" may be a public name for a candidate with a different internal code (e.g., GLPGXXXX, ASPXXXX). Identifying this code can help in searching scientific databases and clinical trial registries.
- **Monitor Literature and Conferences:** Data for early-stage candidates are often first presented at major scientific conferences (e.g., those hosted by the American Chemical Society, American Society of Hematology, or in dermatology and rheumatology fields) before full publication.

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Computational insights of deucravacitinib's selectivity for... [pubmed.ncbi.nlm.nih.gov]
2. Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib... Selectivity [link.springer.com]
3. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor ... [pubmed.ncbi.nlm.nih.gov]
4. JAK selectivity and the implications for clinical inhibition of ... [pmc.ncbi.nlm.nih.gov]
5. Comparison of baricitinib, upadacitinib, and tofacitinib mediated... [arthritis-research.biomedcentral.com]
6. Functional and Structural Characterization of Clinical-Stage Janus... [pubmed.ncbi.nlm.nih.gov]
7. inhibitor persistence in MPN: uncovering a central role of ERK... JAK 2 [nature.com]
8. The JAK/STAT signaling pathway: from bench to clinic [nature.com]

To cite this document: Smolecule. [Comparative Selectivity of JAK and TYK2 Inhibitors]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b543558#solcitinib-selectivity-jak2-jak3-tyk2>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com